molecular formula C33H24N10O3 B15001953 1,3-bis[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]urea

1,3-bis[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]urea

Cat. No.: B15001953
M. Wt: 608.6 g/mol
InChI Key: REHYGJWZRSKWDS-UHFFFAOYSA-N
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Description

1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA is a complex organic compound that features a unique structure combining benzodiazole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and oxadiazole intermediates, followed by their coupling to form the final urea derivative. Common reagents used in these reactions include benzyl halides, hydrazine derivatives, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA involves its interaction with specific molecular targets. The benzodiazole and oxadiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,4-OXADIAZOL-3-YL]UREA: Similar structure but with a different oxadiazole ring.

    1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-THIADIAZOL-3-YL]UREA: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 1,3-BIS[4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]UREA lies in its specific combination of benzodiazole and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C33H24N10O3

Molecular Weight

608.6 g/mol

IUPAC Name

1,3-bis[4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]urea

InChI

InChI=1S/C33H24N10O3/c44-33(36-29-27(38-45-40-29)31-34-23-15-7-9-17-25(23)42(31)19-21-11-3-1-4-12-21)37-30-28(39-46-41-30)32-35-24-16-8-10-18-26(24)43(32)20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H2,36,37,40,41,44)

InChI Key

REHYGJWZRSKWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4NC(=O)NC5=NON=C5C6=NC7=CC=CC=C7N6CC8=CC=CC=C8

Origin of Product

United States

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